molecular formula C18H16N6O2 B2818688 5-oxo-1-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]pyrrolidine-3-carboxamide CAS No. 950249-57-7

5-oxo-1-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]pyrrolidine-3-carboxamide

Cat. No.: B2818688
CAS No.: 950249-57-7
M. Wt: 348.366
InChI Key: BTVHVSLNJDIDLU-UHFFFAOYSA-N
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Description

5-oxo-1-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]pyrrolidine-3-carboxamide is a pyrrolidine-3-carboxamide derivative featuring a ketone group at the 5-position, a phenyl substituent at the 1-position, and a carboxamide linkage at the 3-position. The carboxamide moiety is connected to a phenyl ring substituted with a tetrazole group (1H-tetrazol-1-yl) at the para position. The tetrazole group, a nitrogen-rich heterocycle, is notable for its bioisosteric properties, often mimicking carboxylic acids in drug design due to its similar acidity (pKa ~4.9) and hydrogen-bonding capabilities .

Properties

IUPAC Name

5-oxo-1-phenyl-N-[4-(tetrazol-1-yl)phenyl]pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O2/c25-17-10-13(11-23(17)15-4-2-1-3-5-15)18(26)20-14-6-8-16(9-7-14)24-12-19-21-22-24/h1-9,12-13H,10-11H2,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTVHVSLNJDIDLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include phenylhydrazine, methanesulfonic acid, and sodium azide . The reaction conditions often involve refluxing in methanol or other suitable solvents to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of microwave-assisted reactions or other advanced techniques to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-oxo-1-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, copper catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing tetrazole rings exhibit promising anticancer properties. The presence of the tetrazole moiety in 5-oxo-1-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]pyrrolidine-3-carboxamide enhances its interaction with biological targets associated with cancer cell proliferation.

Case Study:
A study conducted by Siddiqui et al. synthesized various pyridazinone-thiazole hybrids, revealing that similar compounds showed significant antiproliferative activity against several cancer cell lines, including MCF-7 and HepG2. The structure–activity relationship (SAR) analysis indicated that modifications leading to electron-withdrawing groups significantly improved efficacy against cancer cells .

Anticonvulsant Properties

The compound's structural features suggest potential anticonvulsant activity. Analogues of pyrrolidine derivatives have been shown to possess such properties, which could be explored further in the context of this compound.

Data Table: Anticonvulsant Activity of Related Compounds

Compound NameMedian Effective Dose (mg/kg)Toxic Dose (mg/kg)Protection Index
Compound A18.4170.29.2
Compound B24.3888.233.6

This table reflects findings from recent studies on related compounds where the SAR analysis highlighted the importance of specific substituents for enhanced activity .

Inhibition of Enzymatic Activity

The compound has potential as an inhibitor of various enzymes involved in metabolic pathways, particularly those linked to phospholipidosis.

Research Insight:
A study on cationic amphiphilic drugs indicated that similar compounds could inhibit lysosomal phospholipase A2, suggesting a pathway for drug-induced phospholipidosis . This mechanism may be relevant for exploring the therapeutic profile of this compound.

Mechanism of Action

The mechanism of action of 5-oxo-1-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole moiety can act as a bioisostere of carboxylic acids, allowing the compound to mimic the behavior of natural substrates and inhibit or activate biological pathways . The pyrrolidine ring and phenyl groups contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ primarily in the substituents on the phenyl ring attached to the carboxamide group. Below is a detailed comparison with two closely related derivatives:

Table 1: Structural and Physicochemical Comparison

Parameter Target Compound Compound (Thiadiazole Derivative) Compound (Tetrahydrofurfuryl Derivative)
Core Structure Pyrrolidine-3-carboxamide with 5-oxo, 1-phenyl Identical core Identical core
Carboxamide Substituent 4-(1H-tetrazol-1-yl)phenyl 5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl 4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl
Molecular Formula C₁₉H₁₇N₅O₂ (estimated) C₁₅H₁₂F₃N₅O₂S C₂₃H₂₅N₃O₄
Molecular Weight ~371.38 g/mol 403.35 g/mol 407.46 g/mol
Key Functional Groups Tetrazole (H-bond acceptor/donor) Thiadiazole (lipophilic CF₃ group) Tetrahydrofurfuryl amide (polar, ether linkage)
Hypothesized Solubility Moderate (tetrazole enhances aqueous solubility) Low (CF₃ increases lipophilicity) High (polar amide and ether groups)
Potential Metabolic Stability Moderate (tetrazole may resist oxidation) High (CF₃ reduces metabolic degradation) Variable (ether linkage may undergo hydrolysis)

Key Differences in Pharmacological Potential

In contrast, the thiadiazole-CF₃ group () introduces strong electron-withdrawing and lipophilic properties, which could enhance membrane permeability but reduce solubility .

Synthetic Accessibility :

  • The tetrazole group in the target compound requires azide-based cyclization, posing safety challenges. The thiadiazole () and tetrahydrofurfuryl () derivatives utilize more straightforward amide couplings, favoring scalable synthesis.

Structure-Activity Relationship (SAR) :

  • Tetrazole analogs are associated with anti-inflammatory and antihypertensive activities.
  • Thiadiazole-CF₃ analogs () are linked to kinase inhibition (e.g., JAK3, EGFR) due to their electron-deficient aromatic systems .
  • Tetrahydrofurfuryl derivatives () are often explored for CNS targets due to their enhanced solubility and blood-brain barrier penetration .

Research Findings and Data Gaps

  • Experimental Data : While structural and computational analyses suggest divergent pharmacological profiles, in vitro or in vivo data for direct comparison are absent in the provided evidence. Further studies on binding affinity (e.g., IC₅₀ values) and pharmacokinetics (e.g., logP, t₁/₂) are critical.

Biological Activity

5-Oxo-1-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]pyrrolidine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound features several significant structural elements:

  • Pyrrolidine ring : A five-membered nitrogen-containing ring that can influence biological activity.
  • Tetrazole moiety : Known for its pharmacological properties, including enzyme inhibition.
  • Phenyl groups : Contributing to the lipophilicity and interaction with biological targets.

Biological Activity Overview

Research indicates that 5-oxo derivatives, particularly those with pyrrolidine structures, exhibit diverse biological activities such as anticancer and antimicrobial properties.

Anticancer Activity

A study evaluated the anticancer properties of various 5-oxopyrrolidine derivatives against A549 human lung adenocarcinoma cells. The results indicated a structure-dependent activity:

  • Compound Variations : Modifications in the phenyl groups significantly affected the cytotoxicity. For example, compounds with 4-chlorophenyl and 4-bromophenyl substitutions reduced cell viability to 64% and 61%, respectively .
  • Mechanism of Action : The anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest, although specific pathways require further elucidation.

Antimicrobial Activity

The antimicrobial potential of the compound was assessed against multidrug-resistant strains of bacteria:

  • Target Pathogens : Notably effective against Staphylococcus aureus, including methicillin-resistant strains (MRSA). The incorporation of specific substituents enhanced activity against resistant strains .
  • Inhibition Mechanism : The tetrazole ring's ability to interact with bacterial enzymes may play a crucial role in its antimicrobial efficacy.

Structure-Activity Relationship (SAR)

The SAR studies suggest that modifications to the core structure can significantly impact biological activity. Key findings include:

Modification Effect on Activity
4-Chlorophenyl substitutionIncreased anticancer activity
4-Dimethylaminophenyl substitutionMost potent anticancer activity observed
Presence of tetrazoleEssential for both anticancer and antimicrobial activities

Case Studies

Several case studies have highlighted the compound's potential:

  • Cancer Treatment : In vitro studies demonstrated that certain derivatives exhibited lower cytotoxicity towards non-cancerous cells while maintaining high efficacy against cancer cells, suggesting a favorable therapeutic window .
  • Antimicrobial Efficacy : Compounds were tested against various resistant pathogens, showing promising results that warrant further exploration in clinical settings .

Q & A

Basic: What methodologies are recommended for optimizing the synthetic yield of 5-oxo-1-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]pyrrolidine-3-carboxamide?

Answer:
Synthesis optimization requires precise control of reaction parameters. Key factors include:

  • Temperature: Reactions often proceed optimally between 60–100°C, depending on solvent polarity and intermediate stability .
  • Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethanol or THF may improve cyclization efficiency .
  • Catalyst use: Acidic or basic catalysts (e.g., TFA, K₂CO₃) can accelerate coupling reactions involving the tetrazole moiety .
  • Purification: Column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane is critical for isolating high-purity products (>95%) .

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Answer:
A multi-technique approach is essential:

  • NMR spectroscopy: ¹H and ¹³C NMR resolve the pyrrolidine ring conformation, phenyl group orientation, and tetrazole substitution pattern. Key signals include the pyrrolidine carbonyl (δ ~170 ppm in ¹³C NMR) and tetrazole proton (δ ~8.5–9.5 ppm in ¹H NMR) .
  • Mass spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm .
  • X-ray crystallography: For unambiguous assignment, single-crystal diffraction can resolve spatial arrangements of the tetrazole and phenyl groups .

Advanced: What strategies address contradictions in bioactivity data across studies (e.g., antimicrobial vs. anticancer results)?

Answer:
Discrepancies often arise due to:

  • Assay variability: Standardize protocols (e.g., MIC for antimicrobials vs. IC₅₀ for cytotoxicity) and cell lines (e.g., HeLa vs. MCF-7).
  • Structural analogs: Compare activity of derivatives (e.g., replacing tetrazole with thiadiazole) to isolate pharmacophore contributions .
  • Mechanistic studies: Use molecular docking to identify binding interactions with targets like DNA gyrase (antimicrobial) or topoisomerase II (anticancer) .

Advanced: How can researchers resolve spectral data contradictions (e.g., unexpected NMR splitting patterns)?

Answer:

  • Dynamic effects: Variable-temperature NMR (e.g., 25–60°C) can reveal conformational flexibility in the pyrrolidine ring .
  • Isotopic labeling: Synthesize deuterated analogs to assign overlapping proton signals (e.g., phenyl vs. tetrazole protons) .
  • DFT calculations: Simulate NMR spectra using density functional theory to match experimental data and identify tautomeric forms of the tetrazole group .

Advanced: What experimental designs mitigate challenges in studying heterocyclic reactivity (e.g., tetrazole ring instability)?

Answer:

  • Protecting groups: Use trityl or SEM groups to stabilize the tetrazole during harsh reactions (e.g., alkylation) .
  • Kinetic studies: Monitor decomposition pathways via HPLC-MS under varying pH (2–12) and temperature conditions .
  • Alternative routes: Replace tetrazole with stable bioisosteres (e.g., carboxylic acid) in preliminary SAR studies .

Advanced: How can computational methods enhance reaction design for novel derivatives?

Answer:

  • Reaction path searching: Tools like GRRM or Gaussian explore intermediates and transition states for key steps (e.g., cyclization) .
  • Machine learning: Train models on existing datasets to predict optimal solvents/catalysts for coupling reactions .
  • Molecular dynamics: Simulate solvation effects to refine solvent selection (e.g., DMF vs. acetonitrile) for improved yield .

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